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Compound of Interest

Compound Name: Ulixertinib

Cat. No.: B1684335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ulixertinib (also known as

BVD-523), a first-in-class, potent, and selective inhibitor of extracellular signal-regulated

kinases 1 and 2 (ERK1/2). Ulixertinib is an investigational small molecule that targets the

terminal node of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical

cascade often dysregulated in various human cancers.[1][2][3] This guide details its chemical

structure, physicochemical and pharmacological properties, mechanism of action, and relevant

experimental protocols.

Chemical Structure and Physicochemical Properties
Ulixertinib is an orally available, ATP-competitive, and reversible inhibitor of ERK1 and ERK2.

[4][5][6] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of Ulixertinib
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Property Value Reference

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-

hydroxyethyl]-4-[5-chloro-2-

(propan-2-ylamino)-4-

pyridinyl]-1H-pyrrole-2-

carboxamide

[4]

Synonyms
BVD-523, VRT752271, ERK

inhibitor BVD-523
[4][7][8]

Molecular Formula C₂₁H₂₂Cl₂N₄O₂ [4]

Molecular Weight 433.33 g/mol [6][7]

CAS Number 869886-67-9 [4][7]

SMILES

CC(C)NC1=NC=C(C(=C1)C2=

CNC(=C2)C(=O)N--INVALID-

LINK--C3=CC(=CC=C3)Cl)Cl

[4]

Appearance White to off-white solid [7]

Pharmacology and Mechanism of Action
Ulixertinib is a highly selective inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1).[9][10] The

MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation,

differentiation, and survival.[1][11] In many cancers, this pathway is constitutively activated due

to mutations in upstream proteins like BRAF and RAS.[11][12]

By targeting the most distal kinase in this cascade, ERK1/2, Ulixertinib offers a therapeutic

strategy to potentially overcome resistance mechanisms that can develop with inhibitors

targeting upstream components like BRAF or MEK.[11][13] Upon administration, Ulixertinib
prevents the activation of ERK-mediated signaling, leading to the inhibition of tumor cell

proliferation and survival.[1][4]

Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a central signaling pathway in oncology. Ulixertinib acts

by directly inhibiting the kinase activity of ERK1 and ERK2, thereby preventing the
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phosphorylation of its downstream substrates, such as ribosomal S6 kinase (RSK).
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Ulixertinib.

Pharmacodynamics: In Vitro Potency
Ulixertinib demonstrates potent inhibition of ERK1/2 kinase activity and downstream signaling,

as well as potent anti-proliferative effects in cancer cell lines with MAPK pathway mutations.

Table 2: In Vitro Potency of Ulixertinib

Target/Assay Value Cell Line/System Reference

ERK1 (Ki) <0.3 nM Recombinant Enzyme [13][14]

ERK2 (Ki) 0.04 ± 0.02 nM Recombinant Enzyme [13][14][15]

ERK2 (IC₅₀) <0.3 nM Recombinant Enzyme [7][16]

pRSK Inhibition (IC₅₀) 140 nM A375 Melanoma Cells [16][17]

Cell Proliferation

Inhibition (IC₅₀)
180 nM A375 Melanoma Cells [16][17]

Cell Proliferation

Inhibition (IC₅₀)
62.7 nM BT40 Glioma Cells [18]

MAPK Reporter Assay

(IC₅₀)
~10 nM

BT40 & DKFZ-BT66

Cells
[18]

Pharmacokinetics
Preclinical studies in animal models have characterized the pharmacokinetic profile of

Ulixertinib.

Table 3: Preclinical Pharmacokinetic Parameters of Ulixertinib
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Species Route Tₘₐₓ (h) t₁/₂ (h)
Bioavail
ability
(%)

Clearan
ce
(mL/min
/kg)

Vss
(L/kg)

Referen
ce

Mouse IV - 1.0 - 2.5 - 6.24 0.56 [19][20]

PO
0.50 -

0.75
1.0 - 2.5 >92 - -

[19][20]

[21]

Rat IV - 1.0 - 2.5 - 1.67 0.36 [19][20]

PO
0.50 -

0.75
1.0 - 2.5 >92 - -

[19][20]

[21]

Dog IV - 1.0 - 2.5 - 15.5 1.61 [19][20]

PO 2.0 1.0 - 2.5 34 - -
[19][20]

[21]

Experimental Protocols
Detailed methodologies for key assays are crucial for reproducing and building upon existing

research.

ERK2 Kinase Inhibition Assay (RapidFire Mass
Spectrometry)
This protocol describes a method to determine the IC₅₀ of Ulixertinib against recombinant

ERK2 enzyme.

Objective: To measure the concentration-dependent inhibition of ERK2 kinase activity by

Ulixertinib.

Materials:

Recombinant MEK-activated ERK2 enzyme[16][17]

Substrate: Erktide peptide (IPTTPITTTYFFFK)[16]
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ATP (Adenosine triphosphate)[16]

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v)

CHAPS[16][17]

Ulixertinib (test compound) dissolved in DMSO

384-well polypropylene plates

RapidFire Mass Spectrometry platform[16]

Procedure:

Compound Plating: Prepare a 12-point serial dilution of Ulixertinib in DMSO (e.g., from 100

µM down to 0.1 nM). Dispense the compound solutions into a 384-well plate. The final

DMSO concentration in the assay should be 1%.[16][17]

Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in assay buffer.[16][17]

Enzyme Addition: Dispense 10 µL of the ERK2 solution into each well of the compound plate.

Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the

compound to bind to the enzyme.[16]

Reaction Initiation: Prepare a substrate solution containing 16 µM Erktide and 120 µM ATP in

assay buffer. Add 10 µL of this solution to each well to start the kinase reaction.[16]

Reaction Incubation: Incubate the plate at room temperature. The reaction is linear over

time, and the IC₅₀ remains constant for incubation times ≥10 minutes.[13]

Detection: Analyze the plate on a RapidFire Mass Spectrometry platform to measure the

levels of unphosphorylated (substrate) and phosphorylated (product) Erktide.[16]

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic

dose-response curve.
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Caption: Experimental workflow for the in vitro ERK2 kinase inhibition assay.
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Cell Proliferation Assay (A375 Cell Line)
This protocol describes a method to determine the anti-proliferative activity of Ulixertinib on

the BRAF V600E-mutant A375 human melanoma cell line.

Objective: To measure the IC₅₀ of Ulixertinib for inhibiting the proliferation of A375 cells.

Materials:

A375 human melanoma cell line[16][17]

Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-

Glutamine[16][17]

Ulixertinib (test compound) dissolved in DMSO

384-well black, clear-bottom tissue culture plates

Fixation and Staining Solution: 12% formaldehyde in PBS containing Hoechst 33342 dye[17]

Automated imaging system (e.g., Cellomics ArrayScan™ VTI)[16]

Procedure:

Cell Seeding: Culture A375 cells according to standard protocols. Harvest cells and dispense

them into 384-well plates at a density of 200 cells per well in 40 µL of culture medium.[16]

[17]

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

[16][17]

Compound Addition: Prepare a 12-point serial dilution of Ulixertinib. Add the compound

solutions to the cell plates using an acoustic dispenser to achieve final concentrations

ranging from, for example, 30 µM down to 0.03 nM. The final DMSO concentration should be

≤0.3%.[17]

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[16][17]
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Cell Fixation and Staining: Add 20 µL of the fixation and staining solution to each well (for a

final formaldehyde concentration of 4%). Incubate for 30 minutes at room temperature.[17]

Washing: Gently wash the wells with PBS.

Imaging and Analysis: Acquire images of the cell nuclei using an automated imaging system.

Quantify the number of cells per well based on the Hoechst-stained nuclei.

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound

concentration relative to DMSO-treated controls. Determine the IC₅₀ value by fitting the data

to a suitable dose-response model.

Clinical Development Summary
Ulixertinib is being investigated in multiple clinical trials for the treatment of advanced solid

tumors and hematological malignancies.[8][9][10] Clinical studies have evaluated its safety,

tolerability, pharmacokinetics, and anti-tumor activity.[11] The recommended Phase 2 dose

(RP2D) in adults was established at 600 mg twice daily.[11][22] Trials have focused on patient

populations with tumors harboring activating mutations in the MAPK pathway, such as BRAF,

NRAS, or KRAS mutations.[8][23] Evidence of clinical activity, including partial responses, has

been observed in patients with various cancers, including melanomas refractory to prior BRAF

and/or MEK inhibitor therapy.[21][22]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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